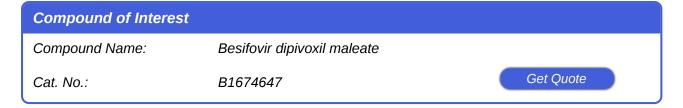


Besifovir Dipivoxil Maleate: A Comparative Meta-Analysis for Chronic Hepatitis B Treatment

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **Besifovir dipivoxil maleate** (BSV), a nucleotide analog for the treatment of chronic hepatitis B (CHB). It offers an objective comparison with other leading antiviral agents, supported by experimental data, to inform research and drug development in the field.

Comparative Efficacy and Safety Analysis

Besifovir dipivoxil maleate has demonstrated comparable antiviral efficacy to established first-line treatments for chronic hepatitis B, such as Tenofovir disoproxil fumarate (TDF) and Entecavir (ETV).[1][2] Long-term studies have highlighted its potent viral suppression and high genetic barrier to resistance.[3][4] A key differentiator for Besifovir lies in its improved safety profile, particularly concerning renal function and bone mineral density.[5][6]

Efficacy Outcomes: Besifovir vs. Comparators

Clinical trials have consistently shown that Besifovir is non-inferior to TDF in achieving virological response. Long-term data up to 192 weeks confirm sustained viral suppression.



Efficacy Endpoint	Besifovir (BSV)	Tenofovir Disoproxi I Fumarate (TDF)	Entecavir (ETV)	Tenofovir Alafenam ide (TAF)	Study Duration	Citation
Virological Response (HBV DNA <69 IU/mL)	80.9%	84.9%	-	-	48 Weeks	[5]
87.2% (BSV-BSV)	85.7% (TDF-BSV)	-	-	96 Weeks	[5]	
87.7% (BSV-BSV)	92.1% (TDF-BSV)	-	-	144 Weeks	[7][8]	-
92.5% (BSV-BSV)	93.1% (TDF-BSV)	-	-	192 Weeks	[9]	-
-	-	Comparabl e to BSV	-	96 Weeks		_
85.0%	-	-	88.7%	2 Years	[10]	-
ALT Normalizati on	73.4% (BSV-BSV)	-	-	-	96 Weeks	
Similar to	Similar to BSV-BSV	-	-	192 Weeks	[4]	
HBeAg Seroconver sion	10.2% (BSV-BSV)	12.5% (TDF-BSV)	-	-	192 Weeks	[3]
Similar to	Similar to BSV-BSV	-	-	144 Weeks	[8]	

BSV-BSV: Continuous Besifovir treatment. TDF-BSV: Switched from TDF to Besifovir after an initial period.





Safety Outcomes: Renal and Bone Health

A significant advantage of Besifovir observed in clinical trials is its favorable impact on renal and bone health compared to TDF.

Safety Parameter	Besifovir (BSV)	Tenofovir Disoproxil Fumarate (TDF)	Study Details	Citation
Bone Mineral Density (BMD)	Preserved or improved	Significant decrease from baseline	At 48 weeks, a significant difference was observed. In patients who switched from TDF to BSV, BMD recovered. [4][5]	[4][5]
Renal Function (eGFR)	Well-preserved	Significantly lower than BSV group	At 48 weeks, the estimated glomerular filtration rate was significantly lower in the TDF group.[5]	[5]

Experimental Protocols

The data presented is primarily derived from a pivotal Phase 3, multicenter, randomized, double-blind, non-inferiority trial (NCT01937806) and its open-label extension studies.[3][4][5] [7]

Study Design:

• Initial Phase (48 Weeks): A double-blind, non-inferiority trial where 197 patients with chronic HBV infection were randomly assigned to receive either Besifovir (150 mg daily) or TDF (300



mg daily).[5]

 Extension Phase (up to 192 Weeks): An open-label study where patients continued on or switched to Besifovir. The "BSV-BSV" group received continuous Besifovir, while the "TDF-BSV" group switched from TDF to Besifovir after 48 weeks.[3][4][7]

Patient Population:

- Treatment-naïve adult patients with chronic hepatitis B.[5][7]
- Inclusion criteria included positive HBsAg for at least six months and HBV DNA levels ≥ 2,000 IU/mL.
- Exclusion criteria included co-infection with hepatitis C, hepatitis D, or HIV, and evidence of hepatocellular carcinoma.

Primary Efficacy Endpoint:

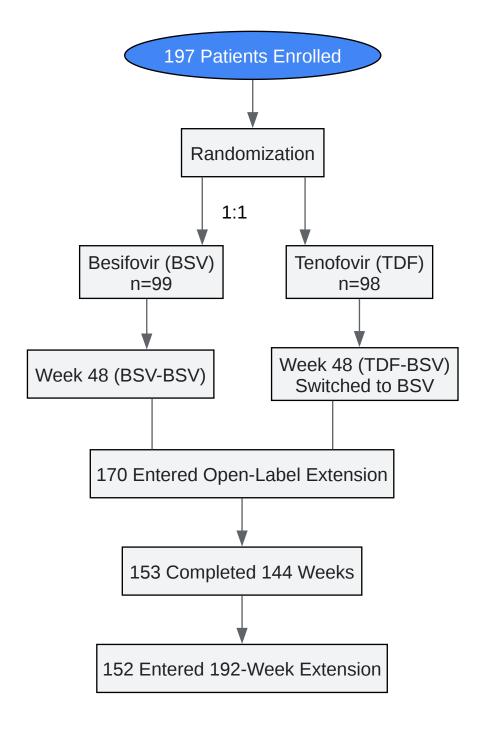
 The proportion of patients with a virological response, defined as HBV DNA < 69 IU/mL, at week 48.[5][7]

Safety Endpoints:

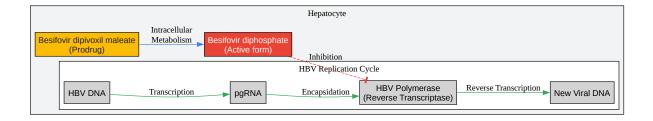
 Assessment of bone mineral density (BMD) using dual-energy X-ray absorptiometry and renal function by monitoring the estimated glomerular filtration rate (eGFR).[5]

Visualizing the Data: Diagrams Patient Disposition in a Pivotal Phase 3 Trial









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